molecular formula C34H34N8O2 B2836433 PDGFRalpha kinase inhibitor 1 CAS No. 2209053-93-8

PDGFRalpha kinase inhibitor 1

Cat. No. B2836433
CAS RN: 2209053-93-8
M. Wt: 586.7
InChI Key: NWVOHJOHQOHBMB-UHFFFAOYSA-N
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Description

PDGFRalpha (Platelet-Derived Growth Factor Receptor Alpha) is a cell-surface receptor tyrosine kinase involved in several metabolic pathways . It’s a target for the treatment of diseases like tumors, immune-mediated diseases, and viral diseases . PDGFRalpha inhibitors are a class of drugs known as “kinase inhibitors” that work by slowing down or stopping the growth of cancer cells and certain immune system cells .


Synthesis Analysis

The synthesis of PDGFRalpha kinase inhibitors involves designing molecules to address known mechanisms of resistance to early TKIs . For instance, Ripretinib, a switch-pocket inhibitor, may inhibit a broader range of mutations, while Avapritinib, a type 1 kinase inhibitor, provides benefit for the previously treatment-resistant PDGFRA D842V mutation .


Molecular Structure Analysis

The molecular structure of PDGFRalpha kinase inhibitors is designed to increase affinity and selectivity for PDGFRalpha . Structural modifications are performed to improve physical-chemical properties and optimize oral bioavailability .


Chemical Reactions Analysis

PDGFRalpha inhibitors work by binding to the PDGFRalpha receptor, thereby inhibiting its activity . This inhibition slows down or stops the growth of cancer cells and certain immune system cells .


Physical And Chemical Properties Analysis

PDGFRalpha inhibitors are typically administered via the oral route, once or twice a day with or without food . They dissolve well in water, indicating that they can be readily absorbed by the body .

Safety And Hazards

PDGFRalpha inhibitors are generally safe for use, but like all medications, they may have side effects . It’s important for patients to discuss potential risks and benefits with their healthcare provider before starting treatment.

Future Directions

The development of next-generation PDGFRalpha kinase inhibitors is driven by the need for newer treatment options for diseases like GIST and the emergence of resistance mutations . Future research will likely focus on developing more effective and targeted treatments for PDGFRalpha-related diseases .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOHJOHQOHBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PDGFRalpha kinase inhibitor 1

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